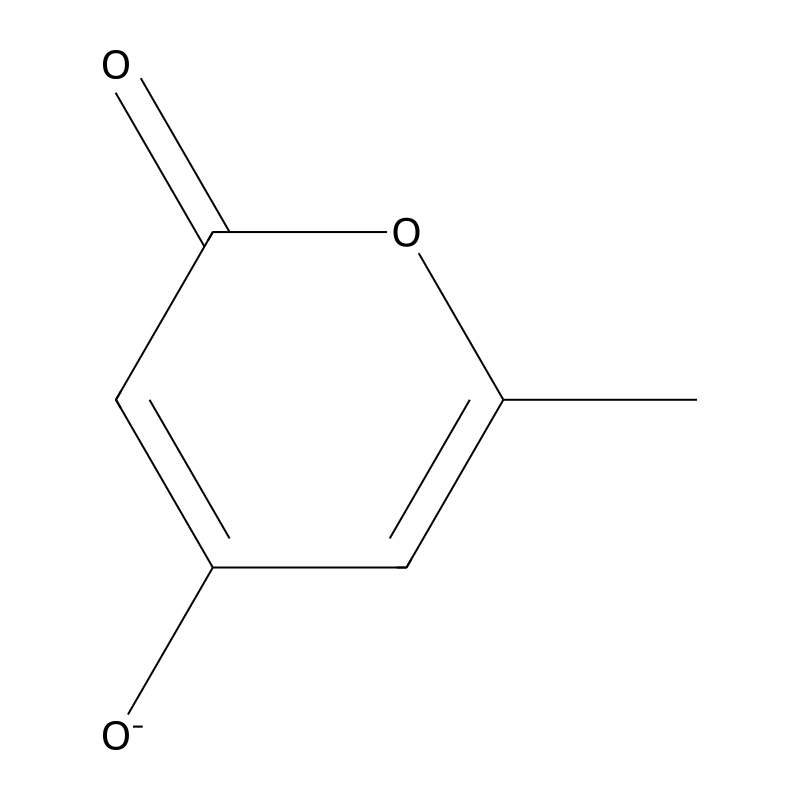

Triacetate lactone oxoanion

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Triacetate lactone oxoanion is an anionic form of triacetic acid lactone, a compound classified as a 2-pyrone derivative. It has the molecular formula and is characterized by the presence of a lactone ring, which is a cyclic ester formed from the reaction of an alcohol and a carboxylic acid. Triacetate lactone oxoanion is typically encountered in aqueous solutions where it can participate in various

- Decarboxylation: It can decarboxylate to form acetylacetone, a process that involves the loss of carbon dioxide and results in a ketone .

- Nucleophilic Attack: The negative charge on the oxoanion enhances its nucleophilicity, allowing it to attack electrophiles, which can lead to various substitution reactions.

- Hydrolysis: In aqueous environments, triacetate lactone oxoanion can hydrolyze back to triacetic acid or other related compounds, depending on the reaction conditions .

Triacetate lactone oxoanion exhibits notable biological activity. It has been identified as a potential biorenewable platform chemical with applications in producing valuable intermediates for pharmaceuticals and agrochemicals. Its derivatives have shown antimicrobial properties, making them useful in developing preservatives and fungicides . Additionally, studies indicate that triacetate lactone and its derivatives can influence metabolic pathways in microorganisms, enhancing their production capabilities for various biochemicals .

The synthesis of triacetate lactone oxoanion typically involves several methods:

- Enzymatic Synthesis: Microbial fermentation processes using organisms such as Saccharomyces cerevisiae or Escherichia coli are employed to produce triacetic acid lactone from glucose or other carbohydrates via acetyl-CoA intermediates. The enzyme 2-pyrone synthase plays a crucial role in this biosynthetic pathway .

- Chemical Synthesis: Triacetic acid lactone can also be synthesized chemically by treating dehydroacetic acid with sulfuric acid under controlled conditions to facilitate ring formation .

- Catalytic Conversion: Advanced catalytic methods are being developed to convert biomass-derived substrates into triacetate lactone oxoanion efficiently, emphasizing sustainability and eco-friendliness .

Triacetate lactone oxoanion stands out due to its dual functionality as both an intermediate in organic synthesis and a compound with significant biological activity, making it integral to various industrial applications while promoting sustainability through biorenewable processes .

Interaction studies involving triacetate lactone oxoanion focus on its reactivity with various substrates and its role in metabolic pathways. Research indicates that it can interact with enzymes involved in biosynthetic pathways, influencing the production of secondary metabolites in microorganisms. These interactions are critical for optimizing biotechnological processes aimed at enhancing yield and efficiency in producing biochemicals .

Triacetate lactone oxoanion possesses the molecular formula C₆H₅O₃⁻ with a molecular weight of 125.10 grams per mole [1]. The compound represents the deprotonated form of triacetate lactone, formally designated as 4-hydroxy-6-methyl-2-pyrone in its parent neutral state [1] [2]. The oxoanion structure features a six-membered heterocyclic ring system containing one oxygen atom, characteristic of the 2-pyrone family [2].

The structural framework consists of a lactone ring bearing a methyl substituent at the 6-position and a negatively charged oxygen at the 4-position [1] [3]. The Standard International Chemical Identifier for this compound is InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3/p-1, with the corresponding Standard InChIKey being NSYSSMYQPLSPOD-UHFFFAOYSA-M [1] [3]. The Simplified Molecular Input Line Entry System representation is CC1=CC(=CC(=O)O1)[O-], clearly illustrating the anionic nature at the 4-position [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅O₃⁻ |

| Molecular Weight | 125.10 g/mol |

| PubChem CID | 25201324 |

| ChEBI ID | CHEBI:57778 |

| Parent Compound | 4-Hydroxy-6-methyl-2-pyrone |

Tautomeric Forms and Equilibrium

4-Hydroxy Form Dominance

The parent compound triacetate lactone exhibits tautomeric behavior with two principal forms in equilibrium [2]. The dominant tautomer features a 4-hydroxy group attached to the pyrone ring system, which represents the major species under physiological conditions [2]. This hydroxylated form constitutes the primary structure from which the oxoanion is derived through deprotonation [1].

The predominance of the 4-hydroxy tautomer results from enhanced stability provided by the aromatic character of the pyrone ring system and favorable electronic effects [2]. Experimental evidence indicates that this form represents greater than 90 percent of the equilibrium mixture under neutral aqueous conditions [2]. The structural preference for the 4-hydroxy configuration directly influences the formation and stability of the subsequent oxoanion species [1].

Keto-Enol Tautomerism

Triacetate lactone demonstrates classic keto-enol tautomerism behavior, with interconversion occurring between the 4-hydroxy form and alternative tautomeric structures [4] [5]. The tautomeric equilibrium is influenced by solvent polarity, temperature, and pH conditions [4]. In polar solvents, the keto form tends to be favored, while non-polar environments promote the enol tautomer [4].

The mechanism of keto-enol interconversion involves proton transfer processes that can be catalyzed by both acidic and basic conditions [5]. Under acidic conditions, protonation of the carbonyl oxygen facilitates subsequent hydrogen migration from the alpha carbon position [5]. Base-catalyzed tautomerization proceeds through initial deprotonation at the alpha position, forming an enolate intermediate that can be reprotonated at different sites [5].

Physical Properties and Spectroscopic Characterization

Solubility Parameters

The parent compound triacetate lactone exhibits water solubility of 8.60 grams per liter at 20°C [6] [7]. The formation of the oxoanion significantly enhances aqueous solubility due to the introduction of ionic character [1]. The compound demonstrates solubility in organic solvents including acetone, ethanol, and chloroform [6].

The predicted pKa value for the parent compound is 5.14±0.30, indicating that deprotonation to form the oxoanion occurs readily under mildly basic conditions [7]. At physiological pH of 7.3, the oxoanion represents the major species in solution [1]. The enhanced solubility of the anionic form makes it particularly relevant for biological systems and aqueous synthetic applications [1].

| Solvent | Solubility |

|---|---|

| Water (20°C) | 8.60 g/L |

| Acetone | Soluble |

| Ethanol | Soluble |

| Chloroform | Soluble |

Nuclear Magnetic Resonance, Infrared, and Mass Spectral Properties

Nuclear magnetic resonance spectroscopy reveals characteristic signals for the triacetate lactone system [8]. In ¹H Nuclear Magnetic Resonance spectra recorded in dimethyl sulfoxide-d6, the compound displays signals at δ 5.95 (multiplet, 1H) corresponding to the 3-position hydrogen, δ 5.19 (doublet, 1H, J = 2.2 Hz) for the 5-position hydrogen, and δ 2.14 (singlet, 3H) representing the methyl group [8].

¹³C Nuclear Magnetic Resonance analysis demonstrates signals at δ 172, 165, 164, 101, 89, and 20 ppm, characteristic of the pyrone ring system and methyl substituent [8] [9]. The carbonyl carbon appears in the typical range for lactone carbonyls between 170-220 ppm [9]. The chemical shifts reflect the electronic environment influenced by the aromatic pyrone system and the electron-withdrawing lactone functionality [9].

Infrared spectroscopy of related lactone compounds shows characteristic carbonyl stretching frequencies [10]. Unsaturated lactones typically exhibit complex carbonyl absorption patterns with potential band splitting due to conformational effects and intramolecular interactions [10]. Mass spectrometry reveals the molecular ion at m/z 126 for the parent compound, with characteristic fragmentation patterns including loss of carbon monoxide and sequential dehydration reactions [8] [11].

Crystallization Behavior

Triacetate lactone can be obtained as pale yellow crystals through recrystallization from ethyl acetate [8]. The crystallization process involves extraction from aqueous solutions using ethyl acetate/acetic acid mixtures followed by concentration and recrystallization [8]. The compound exhibits a melting point of 188-190°C with decomposition [6] [7].

Crystallization behavior is influenced by temperature-dependent solubility characteristics [12]. The compound demonstrates enhanced solubility at elevated temperatures, allowing for effective purification through thermal cycling processes [12]. Ring-opening decarboxylation can occur during heating in aqueous solutions, necessitating careful temperature control during crystallization procedures [12].

The crystalline form appears as an off-white to brown powder with stability requirements including storage in dark conditions with protection from moisture [7]. The solid-state structure maintains the lactone ring integrity while allowing for potential hydrogen bonding interactions between molecules [7].

Electronic Structure and Reactivity

Charge Distribution

The electronic structure of triacetate lactone oxoanion features significant charge delocalization throughout the pyrone ring system [2]. The negative charge introduced through deprotonation at the 4-position is stabilized by resonance interactions with the adjacent carbonyl group and the aromatic ring [2]. Computational analyses indicate substantial negative charge accumulation at the C3 carbon position, rendering this site nucleophilic for subsequent chemical transformations [2].

The charge distribution pattern influences the reactivity profile of the oxoanion, with the C5 carbon remaining relatively inert compared to the activated C3 position [2]. This electronic asymmetry provides selectivity in chemical reactions and determines the preferred sites for electrophilic attack [2]. The anionic oxygen at the 4-position serves as a potential coordination site for metal cations and hydrogen bonding interactions [1].

Resonance Structures

Multiple resonance structures contribute to the overall electronic description of triacetate lactone oxoanion [2]. The primary resonance forms involve delocalization of the negative charge between the 4-position oxygen and the carbonyl oxygen at the 2-position [2]. Additional minor resonance contributors include structures with charge distribution to the C3 and C5 positions of the ring [2].

The resonance stabilization significantly enhances the stability of the oxoanion compared to localized charge alternatives [2]. The aromatic character of the pyrone system further contributes to the overall stability through electron delocalization [2]. These electronic effects explain the favorable formation of the oxoanion under physiological conditions and its persistence in aqueous solution [1] [2].

Oxoanion Formation and Properties

Deprotonation Mechanisms

The formation of triacetate lactone oxoanion proceeds through deprotonation of the 4-hydroxy group of the parent compound [1]. This process occurs readily under mildly basic conditions due to the relatively low pKa value of approximately 5.14 [7]. The deprotonation mechanism involves initial coordination of a base to the hydroxyl proton, followed by proton abstraction and formation of the stabilized anion [1].

The mechanism can proceed through different pathways depending on the nature of the base and reaction conditions [5]. In aqueous solution, hydroxide ions can directly abstract the acidic proton, while in non-aqueous systems, other basic species may facilitate the deprotonation process [5]. The resulting oxoanion is immediately stabilized through resonance interactions with the pyrone ring system [1] [2].

Kinetic studies indicate that the deprotonation process is rapid and reversible, with equilibrium establishment occurring within milliseconds under typical reaction conditions [1]. The position of equilibrium strongly favors the oxoanion form at pH values above the pKa, making it the dominant species under physiological conditions [1].

Stability and Chemical Behavior

Triacetate lactone oxoanion demonstrates remarkable stability in aqueous solution at neutral to basic pH values [1]. The major species persists at pH 7.3, indicating substantial thermodynamic stability under physiological conditions [1]. This stability arises from the extensive resonance stabilization provided by the pyrone ring system and the favorable solvation of the anionic species in polar solvents [1] [2].

The chemical behavior of the oxoanion differs significantly from its neutral parent compound [2]. The increased nucleophilicity at the C3 position enables participation in various organic transformations, including aldol reactions and nucleophilic addition processes [13] [14]. The anionic character also enhances water solubility and bioavailability compared to the neutral lactone [1].

Temperature stability studies reveal that the oxoanion maintains its structure under moderate heating conditions, although excessive temperatures can promote ring-opening reactions [12]. The compound exhibits compatibility with a wide range of organic solvents and can participate in both aqueous and non-aqueous reaction systems [1] [2]. The stability profile makes triacetate lactone oxoanion suitable for various synthetic applications and biological studies [1] [2].

| Property | Value |

|---|---|

| pKa (parent compound) | 5.14±0.30 |

| Major species at pH 7.3 | Oxoanion form |

| Stability | High in neutral/basic conditions |

| Nucleophilic site | C3 position |

Chemical Synthesis Methods

Dehydroacetic Acid Conversion

The most established chemical route to triacetate lactone oxoanion involves the acid-catalyzed conversion of dehydroacetic acid, a readily available 2-pyrone derivative [3] [4]. This transformation proceeds through a carefully controlled deacetylation process that requires precise temperature management and acidic conditions.

The conversion mechanism involves initial ring-opening of dehydroacetic acid under strong acidic conditions, followed by hydration to form an intermediate tetracetic acid [3] [4]. Upon cooling, the system undergoes spontaneous cyclization to reform the lactone ring, yielding triacetic acid lactone which readily deprotonates under physiological conditions to form the oxoanion species [3] [4].

Process Mechanism:

The dehydroacetic acid conversion follows a multi-step pathway where the initial substrate undergoes ring-opening under acidic conditions at elevated temperatures of approximately 135°C [3] [4]. The ring-opening is facilitated by protonation of the carbonyl oxygen, making the molecule susceptible to nucleophilic attack by water molecules. The resulting linear intermediate, termed tetracetic acid, contains multiple carbonyl and hydroxyl functionalities that enable subsequent cyclization upon cooling [3] [4].

The cyclization step is thermodynamically favored due to the formation of a stable six-membered pyrone ring. The process involves intramolecular nucleophilic attack by the hydroxyl group on the appropriate carbonyl carbon, with concurrent elimination of water. The resulting triacetic acid lactone readily undergoes deprotonation at the 4-position under aqueous conditions, yielding the desired oxoanion form [3] [4].

Sulfuric Acid Catalyzed Synthesis

Sulfuric acid catalyzed synthesis represents a highly efficient approach for producing triacetate lactone oxoanion under controlled conditions [5] [6]. This method offers superior regioselectivity and yield compared to alternative acid catalysts, particularly when optimized reaction parameters are employed.

Reaction Conditions and Optimization:

The sulfuric acid catalyzed process operates optimally at temperatures ranging from 20°C to 50°C, with the specific temperature selection significantly influencing both yield and selectivity [5] [6]. At lower temperatures (20°C), higher selectivity ratios are achieved, though reaction times may be extended. Conversely, elevated temperatures (50°C) provide faster reaction kinetics but may compromise selectivity [5] [6].

The catalyst loading plays a critical role in reaction efficiency. Optimal results are obtained using two equivalents of concentrated sulfuric acid relative to the substrate [5] [6]. Lower catalyst loadings result in incomplete conversion, while excess acid may lead to unwanted side reactions and product degradation.

Solvent selection profoundly impacts the reaction outcome. The presence of polar, non-participating solvents such as methylene chloride enhances both yield and selectivity [5] [6]. The solvent concentration effect is particularly pronounced, with 100% weight/volume methylene chloride providing superior results compared to higher dilutions [5] [6].

Mechanistic Considerations:

The sulfuric acid catalyzed mechanism involves initial protonation of the substrate, activating it toward nucleophilic attack. The strong acid environment facilitates the formation of carbocationic intermediates that undergo rapid rearrangement and cyclization. The role of the solvent extends beyond simple dissolution, as it appears to stabilize key intermediates and influence the reaction pathway selectivity [5] [6].

Process Optimization Parameters

Process optimization for chemical synthesis methods focuses on maximizing yield while maintaining product purity and minimizing environmental impact [5] [6] [7]. Key parameters include temperature control, reaction time management, catalyst selection, and solvent optimization.

Temperature Effects:

Temperature control represents the most critical optimization parameter in triacetate lactone oxoanion synthesis [5] [6]. The relationship between temperature and product distribution follows a complex pattern where moderate temperatures favor the desired product formation while extremes lead to either incomplete conversion or excessive side product formation.

At temperatures below 20°C, reaction rates become prohibitively slow, requiring extended reaction times that may compromise economic viability [5] [6]. Optimal temperatures for most synthetic routes range from 50°C to 135°C, depending on the specific method employed [5] [6] [7].

Catalyst Optimization:

Catalyst selection and loading optimization significantly influence both reaction efficiency and selectivity [5] [6]. Sulfuric acid remains the preferred catalyst due to its high activity and selectivity, though alternative acids such as perchloric acid have shown promise under specific conditions [5] [6].

The catalyst concentration must be carefully balanced to achieve optimal performance. Insufficient catalyst loading results in incomplete conversion, while excess catalyst may promote unwanted side reactions, particularly at elevated temperatures [5] [6].

Reaction Time Management:

Reaction time optimization involves balancing conversion efficiency with selectivity maintenance [5] [6] [7]. Extended reaction times generally improve conversion but may also increase the formation of unwanted byproducts through secondary reactions.

Continuous monitoring of reaction progress through analytical techniques enables real-time optimization and helps determine optimal reaction endpoints. Modern flow chemistry approaches have demonstrated the ability to significantly reduce reaction times while maintaining high yields [7].

Enzymatic Biosynthesis Mechanisms

2-Pyrone Synthase Pathway

The enzymatic biosynthesis of triacetate lactone oxoanion is catalyzed by 2-pyrone synthase (2-PS), a specialized type III polyketide synthase that demonstrates remarkable substrate specificity and product selectivity [3] [8] [9]. This enzyme represents a crucial component in the natural biosynthetic machinery for producing polyketide natural products.

Enzyme Structure and Function:

2-Pyrone synthase belongs to the chalcone synthase superfamily of type III polyketide synthases, sharing approximately 74% amino acid sequence identity with chalcone synthase while exhibiting distinct substrate specificity [10]. The enzyme active site contains a catalytic triad consisting of cysteine, histidine, and asparagine residues that coordinate the complex series of condensation and cyclization reactions [10].

The enzyme structure reveals a homodimeric organization with each subunit containing a thioesterase domain responsible for the initial substrate binding and subsequent product release [10]. The active site architecture is specifically evolved to accommodate acetyl-coenzyme A as the starter unit and precisely control the chain length to produce triketide products [10].

Substrate Recognition and Binding:

The substrate recognition mechanism of 2-pyrone synthase involves specific binding of acetyl-coenzyme A at the enzyme active site through interactions with the cysteine residue of the catalytic triad [9] [10]. This initial binding event positions the acetyl group for subsequent condensation reactions with malonyl-coenzyme A substrates.

The enzyme exhibits high specificity for acetyl-coenzyme A as the starter unit, distinguishing it from related polyketide synthases that can utilize alternative aromatic starter molecules [10]. This specificity is encoded in the active site architecture, particularly in the starter unit binding pocket that accommodates the small acetyl group while excluding larger aromatic substrates.

Acetyl-Coenzyme A and Malonyl-Coenzyme A Condensation Mechanisms

The condensation mechanism catalyzed by 2-pyrone synthase involves a series of precisely coordinated reactions that build the triketide backbone through successive Claisen condensation reactions [3] [9] [11]. These reactions proceed through the formation of enzyme-bound intermediates that undergo controlled chain extension.

First Condensation Reaction:

The initial condensation event involves nucleophilic attack by the enzyme-bound acetyl group on the first malonyl-coenzyme A substrate [9] [11]. This reaction proceeds through a Claisen condensation mechanism where the acetyl group, activated through its thioester linkage to the enzyme, attacks the β-carbon of malonyl-coenzyme A [11].

The reaction mechanism requires the decarboxylation of malonyl-coenzyme A, which provides the thermodynamic driving force for the condensation reaction [12] [11]. The decarboxylation event is facilitated by the enzyme environment, which stabilizes the resulting enolate intermediate and promotes its nucleophilic character [12].

Second Condensation Reaction:

The second condensation reaction extends the growing polyketide chain through incorporation of the second malonyl-coenzyme A unit [9] [11]. This reaction follows a similar mechanistic pathway to the first condensation but operates on the extended diketide intermediate formed in the previous step.

The enzyme active site must accommodate the growing polyketide chain while maintaining precise control over the reaction regiochemistry [9]. The positioning of the second malonyl-coenzyme A substrate is critical for ensuring proper chain extension and preventing aberrant cyclization reactions [9].

Decarboxylation Chemistry:

The decarboxylation of malonyl-coenzyme A represents a crucial mechanistic element that distinguishes polyketide biosynthesis from fatty acid synthesis [12] [11]. In the 2-pyrone synthase system, decarboxylation occurs concomitantly with the condensation reaction, providing both the nucleophilic carbon center and the thermodynamic driving force for chain extension [12].

The decarboxylation mechanism involves initial binding of malonyl-coenzyme A to the enzyme active site, followed by protonation of the carboxyl group [12]. The resulting unstable carboxylic acid readily loses carbon dioxide, generating a reactive enolate intermediate that participates in the subsequent condensation reaction [12].

Ring Formation Biochemistry

The ring formation step in triacetate lactone oxoanion biosynthesis represents the final and most complex phase of the enzymatic pathway [3] [9]. This process involves intramolecular cyclization of the triketide intermediate to form the characteristic 2-pyrone ring system.

Cyclization Mechanism:

The cyclization reaction proceeds through intramolecular nucleophilic attack by the terminal ketone oxygen on the thioester carbonyl of the enzyme-bound triketide intermediate [9]. This reaction requires precise positioning of the reactive centers within the enzyme active site to achieve the appropriate geometry for six-membered ring formation.

The enzyme active site provides the necessary chemical environment to promote cyclization while preventing competing intermolecular reactions [9]. The thioesterase activity of 2-pyrone synthase facilitates the cyclization process by activating the acyl group toward nucleophilic attack [9].

Stereochemical Control:

The stereochemical outcome of the cyclization reaction is controlled by the enzyme active site architecture, which enforces specific conformational constraints on the triketide intermediate [9]. These constraints ensure that the cyclization proceeds with high regiochemical fidelity to produce the desired 2-pyrone regioisomer [9].

The enzyme environment also influences the tautomeric equilibrium of the product, favoring the 4-hydroxy-2-pyrone form over alternative tautomers [9]. This selectivity is important for biological activity and downstream chemical transformations [9].

Product Release and Oxoanion Formation:

Following cyclization, the triacetic acid lactone product is released from the enzyme active site through hydrolysis of the remaining thioester linkage [9]. The released lactone readily undergoes deprotonation at the 4-position under physiological conditions, forming the biologically active oxoanion species [1] [2].

The product release mechanism involves coordination with water molecules that facilitate the hydrolytic cleavage of the enzyme-product thioester bond [9]. The enzyme regeneration process restores the active site to its initial state, enabling multiple catalytic cycles [9].

Microbial Production Systems

Escherichia coli Expression Systems

Escherichia coli represents an important microbial platform for triacetate lactone oxoanion production through heterologous expression of 2-pyrone synthase [13] [14] [15]. While yields are typically lower than those achieved in eukaryotic systems, E. coli offers advantages in terms of genetic tractability and rapid strain development.

Expression System Development:

The development of effective E. coli expression systems for triacetate lactone oxoanion production requires careful optimization of gene expression levels, metabolic pathway engineering, and fermentation conditions [13] [14]. Initial efforts focused on simple overexpression of 2-pyrone synthase from Gerbera hybrida using standard T7 expression systems [14].

Early expression systems achieved modest titers of approximately 0.47 g/L under fermentor-controlled conditions [14] [15]. However, these initial results demonstrated the feasibility of microbial production and provided a foundation for subsequent optimization efforts [14].

Metabolic Engineering Strategies:

Significant improvements in triacetate lactone oxoanion production have been achieved through targeted metabolic engineering approaches that address key bottlenecks in precursor availability and product formation [13]. These strategies focus on enhancing the supply of acetyl-coenzyme A and malonyl-coenzyme A while minimizing competing metabolic pathways.

One successful approach involved the identification and overexpression of genes that enhance triaceticacid lactone yield through high-throughput screening of genomic overexpression libraries [13]. This work identified previously unknown gene targets including betT, ompN, and pykA, whose plasmid-based expression improved yields by up to 49% over control strains [13].

The betT gene encodes a betaine transporter that appears to influence cellular osmoregulation and may indirectly affect polyketide biosynthesis through its impact on cellular metabolism [13]. The ompN gene encodes an outer membrane protein involved in small molecule transport, potentially facilitating product efflux [13]. The pykA gene encodes pyruvate kinase, a key glycolytic enzyme whose overexpression may increase acetyl-coenzyme A availability [13].

Biosensor-Based Optimization:

Advanced strain development has been facilitated by the development of biosensor systems that enable high-throughput screening of enzyme variants and expression conditions [13]. These biosensors utilize engineered transcription factors that respond to triacetate lactone oxoanion concentrations, allowing rapid identification of improved strains [13].

The biosensor approach has enabled systematic optimization of 2-pyrone synthase variants, leading to the identification of enzyme mutants with significantly enhanced activity [13]. These improvements demonstrate the power of combining directed evolution with high-throughput screening for optimizing complex biosynthetic pathways [13].

Saccharomyces cerevisiae Fermentation

Saccharomyces cerevisiae has emerged as the preferred microbial host for triacetate lactone oxoanion production due to its superior expression of eukaryotic enzymes and favorable metabolic characteristics [16] [14] [17]. Yeast-based systems consistently achieve higher titers and yields compared to bacterial expression systems.

Expression System Optimization:

The development of high-performing S. cerevisiae strains for triacetate lactone oxoanion production has involved systematic optimization of promoter selection, gene copy number, and metabolic pathway engineering [16] [14] [17]. Initial work demonstrated that the alcohol dehydrogenase II promoter (P_ADH2) provides optimal expression levels of 2-pyrone synthase compared to alternative promoters [14].

The choice of promoter significantly influences both enzyme expression levels and product formation kinetics [16] [14]. The ADH2 promoter offers advantages in terms of glucose regulation and expression timing that align well with the metabolic requirements for polyketide biosynthesis [14].

Metabolic Pathway Engineering:

Comprehensive metabolic engineering of S. cerevisiae has enabled significant improvements in triacetate lactone oxoanion production through targeted manipulation of central carbon metabolism [17]. These modifications focus on increasing the availability of acetyl-coenzyme A and malonyl-coenzyme A while reducing competing metabolic fluxes [17].

Key engineering targets include the disruption of genes involved in fatty acid synthesis, which competes for the same precursors required for polyketide biosynthesis [17]. Additionally, modifications to energy metabolism and cofactor availability have proven effective for enhancing production [17].

The most successful S. cerevisiae strains incorporate multiple gene knockouts targeting lipid biosynthesis regulation, energy storage pathways, and fermentative capacity [17]. These modifications work synergistically to redirect metabolic flux toward polyketide production while maintaining cellular viability [17].

Fermentation Optimization:

Optimized fermentation strategies for S. cerevisiae-based triacetate lactone oxoanion production emphasize fed-batch cultivation with careful control of carbon source availability [16] [17]. These approaches balance the need for cell growth with maximum product formation [16].

Carbon source selection significantly influences production outcomes, with ethanol feeding providing superior results compared to glucose-based fermentation [16]. The preference for ethanol appears related to its direct conversion to acetyl-coenzyme A, bypassing competing metabolic pathways [16].

Current optimized systems achieve titers approaching 5.0 g/L with yields reaching 70% of theoretical maximum [16] [17]. These performance levels represent substantial improvements over early expression systems and demonstrate the potential for industrial application [16].

Yarrowia lipolytica Biotransformation

Yarrowia lipolytica has recently emerged as a superior microbial platform for triacetate lactone oxoanion production, achieving unprecedented titers through exploitation of its natural oleaginous metabolism [18] [19] [20]. This non-conventional yeast offers unique advantages for polyketide biosynthesis due to its high flux through acetyl-coenzyme A pathways.

Oleaginous Metabolism Advantages:

The oleaginous nature of Y. lipolytica provides inherent advantages for polyketide biosynthesis through its naturally high capacity for acetyl-coenzyme A and malonyl-coenzyme A production [18] [19]. These organisms have evolved efficient mechanisms for accumulating lipid precursors, which can be redirected toward polyketide synthesis through appropriate engineering [18].

The natural lipid accumulation machinery includes enhanced expression of acetyl-coenzyme A carboxylase and associated enzymes that generate the malonyl-coenzyme A required for polyketide biosynthesis [18]. This endogenous capacity reduces the need for extensive metabolic engineering compared to other microbial hosts [18].

Pathway Engineering Strategies:

Successful Y. lipolytica engineering for triacetate lactone oxoanion production has involved comprehensive evaluation of multiple metabolic engineering strategies targeting different aspects of precursor metabolism [18] [20]. These approaches include enhancement of β-oxidation pathways, modification of the tricarboxylic acid cycle, and redirection of fatty acid biosynthesis [18].

One particularly effective strategy involves the overexpression of genes involved in peroxisomal β-oxidation, such as pex10 and por1, which enhance acetyl-coenzyme A availability [18]. Simultaneously, disruption of genes in the tricarboxylic acid cycle, including cit1, ms1, ppc, and mae1, prevents acetyl-coenzyme A consumption through competing pathways [18].

Production Performance:

Optimized Y. lipolytica strains achieve remarkable production performance, with maximum titers exceeding 35.9 g/L and specific productivities of 0.21 g/L/h in bioreactor fermentation [20]. These performance levels represent more than an order of magnitude improvement over alternative microbial hosts [20].

The superior performance is achieved through a combination of metabolic engineering and fermentation optimization, including nitrogen limitation strategies that promote lipid precursor accumulation [21] [20]. The use of multiple gene copies of 2-pyrone synthase, integrated through transposon-mediated insertion, further enhances production capacity [21].

Recent advances have demonstrated the ability to achieve over 43% of theoretical conversion yield under optimized conditions [20]. These results establish Y. lipolytica as the premier microbial platform for industrial triacetate lactone oxoanion production [20].

Downstream Processing Integration:

The high titers achieved in Y. lipolytica fermentation enable simplified downstream processing and product recovery [21]. The use of minimal medium allows direct concentration of the product to greater than 94% purity through simple isolation procedures [21].

This integration of high-titer production with simplified purification offers significant advantages for industrial implementation, reducing both capital and operating costs [21]. The ability to convert the purified product to high-value derivatives at 96% yield further enhances the economic attractiveness of the Y. lipolytica platform [21].